Adenosine, N,N'-1,4-butanediylbis-
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Overview
Description
Adenosine, N,N’-1,4-butanediylbis- is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of adenosine moieties linked by a 1,4-butanediyl bridge, which imparts distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N,N’-1,4-butanediylbis- typically involves the reaction of adenosine with 1,4-butanediol under specific conditions. The process may include the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction can be carried out in the presence of a Lewis acid catalyst to promote the formation of the 1,4-butanediyl linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Adenosine, N,N’-1,4-butanediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adenosine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Adenosine, N,N’-1,4-butanediylbis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of Adenosine, N,N’-1,4-butanediylbis- involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it can influence purinergic signaling pathways, which play a crucial role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-1,4-Butanediylbis[3-(2-chlorophenyl)acrylamide]: This compound shares a similar 1,4-butanediyl linkage but differs in its functional groups and applications.
1,4-Butanediol diglycidyl ether: Another compound with a 1,4-butanediyl linkage, commonly used in the modification of epoxy resins.
Uniqueness
Adenosine, N,N’-1,4-butanediylbis- is unique due to its adenosine moieties, which impart specific biological and chemical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
60687-65-2 |
---|---|
Molecular Formula |
C24H32N10O8 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C24H32N10O8/c35-5-11-15(37)17(39)23(41-11)33-9-31-13-19(27-7-29-21(13)33)25-3-1-2-4-26-20-14-22(30-8-28-20)34(10-32-14)24-18(40)16(38)12(6-36)42-24/h7-12,15-18,23-24,35-40H,1-6H2,(H,25,27,29)(H,26,28,30)/t11-,12-,15-,16-,17-,18-,23-,24-/m1/s1 |
InChI Key |
CRXAXFGOZJAQDA-INLCHHDGSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O |
Origin of Product |
United States |
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